![molecular formula C22H26N4O4 B10837477 (2S,3S)-2-N-[(2S)-1-(dimethylamino)-1-oxo-3-phenylpropan-2-yl]-3-N-(2-pyridin-2-ylethyl)oxirane-2,3-dicarboxamide](/img/structure/B10837477.png)

(2S,3S)-2-N-[(2S)-1-(dimethylamino)-1-oxo-3-phenylpropan-2-yl]-3-N-(2-pyridin-2-ylethyl)oxirane-2,3-dicarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

CLIK-148 ist ein niedermolekularer Inhibitor, der speziell zur Zielsetzung von Cathepsin L, einem Cysteinprotease-Enzym, entwickelt wurde. Cathepsin L spielt eine entscheidende Rolle in verschiedenen physiologischen und pathologischen Prozessen, einschließlich Proteinabbau, Antigenpräsentation und Gewebsumbau. CLIK-148 wurde ausgiebig auf seine potenziellen therapeutischen Anwendungen untersucht, insbesondere bei der Behandlung von Krankheiten wie Krebs, Osteoporose und Diabetes.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von CLIK-148 umfasst die Herstellung eines Thiolesters, der eine Diacylhydrazin-Funktionalität und ein stereogenes Zentrum enthält. Die aktivste Form von CLIK-148 ist das S-Enantiomer, das einen IC50-Wert von 56 nM hat . Der Syntheseweg umfasst typischerweise die folgenden Schritte:

- Bildung des Diacylhydrazin-Zwischenprodukts.

- Einführung der Thiolester-Funktionalität.

- Auflösung des stereogenen Zentrums, um das S-Enantiomer zu erhalten.

Industrielle Produktionsmethoden

Die industrielle Produktion von CLIK-148 beinhaltet eine großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst:

- Verwendung von hochreinen Ausgangsmaterialien.

- Optimierung der Reaktionsbedingungen wie Temperatur, Lösungsmittel und Katalysatoren.

- Reinigungsschritte, einschließlich Kristallisation und Chromatographie, um das gewünschte Produkt zu isolieren.

Chemische Reaktionsanalyse

Arten von Reaktionen

CLIK-148 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: CLIK-148 kann oxidiert werden, um Disulfidbrücken zu bilden.

Reduktion: Reduktionsreaktionen können Disulfidbrücken aufbrechen, um die Thiolgruppe wiederherzustellen.

Substitution: Nucleophile Substitutionsreaktionen können an der Thiolester-Funktionalität auftreten.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.

Reduktion: Dithiothreitol oder andere Reduktionsmittel.

Substitution: Nucleophile wie Amine oder Thiole.

Hauptprodukte, die gebildet werden

Oxidation: Disulfidverbrückte Dimere.

Reduktion: Freie Thiolgruppen.

Substitution: Substituierte Thiolester.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of CLIK-148 involves the preparation of a thiol ester containing a diacyl hydrazine functionality and one stereogenic center. The most active form of CLIK-148 is the S-enantiomer, which has an IC50 value of 56 nM . The synthetic route typically includes the following steps:

- Formation of the diacyl hydrazine intermediate.

- Introduction of the thiol ester functionality.

- Resolution of the stereogenic center to obtain the S-enantiomer.

Industrial Production Methods

Industrial production of CLIK-148 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

- Use of high-purity starting materials.

- Optimization of reaction conditions such as temperature, solvent, and catalysts.

- Purification steps including crystallization and chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

CLIK-148 undergoes several types of chemical reactions, including:

Oxidation: CLIK-148 can be oxidized to form disulfide bonds.

Reduction: Reduction reactions can break disulfide bonds to regenerate the thiol group.

Substitution: Nucleophilic substitution reactions can occur at the thiol ester functionality.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol or other reducing agents.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Disulfide-linked dimers.

Reduction: Free thiol groups.

Substitution: Substituted thiol esters.

Wissenschaftliche Forschungsanwendungen

CLIK-148 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Werkzeugverbindung verwendet, um die Hemmung von Cathepsin L und seine Rolle in verschiedenen biochemischen Signalwegen zu untersuchen.

Biologie: In Zellkulturstudien eingesetzt, um die Auswirkungen der Cathepsin L-Hemmung auf zelluläre Prozesse wie Apoptose und Autophagie zu untersuchen.

Medizin: Als potenzieller Therapeutikum für die Behandlung von Krankheiten wie Krebs, Osteoporose und Diabetes untersucht.

Industrie: Wird bei der Entwicklung neuer Medikamente eingesetzt, die auf Cathepsin L und verwandte Proteasen abzielen.

Wirkmechanismus

CLIK-148 entfaltet seine Wirkung, indem es spezifisch an das aktive Zentrum von Cathepsin L bindet und seine proteolytische Aktivität hemmt. Die Bindung beinhaltet kritische Wasserstoffbrückenbindungen und hydrophobe Wechselwirkungen mit konservierten Resten in der katalytischen Bindungsstelle des Enzyms . Diese Hemmung verhindert den Abbau von Substratproteinen und moduliert so verschiedene physiologische und pathologische Prozesse.

Wirkmechanismus

CLIK-148 exerts its effects by specifically binding to the active site of cathepsin L, inhibiting its proteolytic activity. The binding involves critical hydrogen bonding and hydrophobic interactions with conserved residues in the catalytic binding site of the enzyme . This inhibition prevents the degradation of substrate proteins, thereby modulating various physiological and pathological processes.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

CLIK-195: Ein weiterer Cathepsin L-Inhibitor mit einem ähnlichen Wirkmechanismus.

CA-074: Ein Cathepsin B-spezifischer Inhibitor.

CLIK-060: Ein Cathepsin S-spezifischer Inhibitor.

Einzigartigkeit von CLIK-148

CLIK-148 ist einzigartig aufgrund seiner hohen Selektivität und Potenz für Cathepsin L. Es hat sich gezeigt, dass es in bestimmten Anwendungen effektiver ist als andere Inhibitoren, wie zum Beispiel beim Schutz vor Knochenmetastasen und der Steigerung der Glukoseaufnahme in Adipozyten . Das S-Enantiomer von CLIK-148 zeichnet sich insbesondere durch seine hohe biologische Aktivität im Vergleich zum R-Enantiomer aus.

Eigenschaften

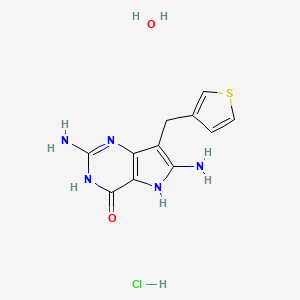

Molekularformel |

C22H26N4O4 |

|---|---|

Molekulargewicht |

410.5 g/mol |

IUPAC-Name |

(2S,3S)-2-N-[(2S)-1-(dimethylamino)-1-oxo-3-phenylpropan-2-yl]-3-N-(2-pyridin-2-ylethyl)oxirane-2,3-dicarboxamide |

InChI |

InChI=1S/C22H26N4O4/c1-26(2)22(29)17(14-15-8-4-3-5-9-15)25-21(28)19-18(30-19)20(27)24-13-11-16-10-6-7-12-23-16/h3-10,12,17-19H,11,13-14H2,1-2H3,(H,24,27)(H,25,28)/t17-,18-,19-/m0/s1 |

InChI-Schlüssel |

SXMRSAGDCJGMTG-FHWLQOOXSA-N |

Isomerische SMILES |

CN(C)C(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2[C@H](O2)C(=O)NCCC3=CC=CC=N3 |

Kanonische SMILES |

CN(C)C(=O)C(CC1=CC=CC=C1)NC(=O)C2C(O2)C(=O)NCCC3=CC=CC=N3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10837394.png)

![(4R,5S,6S)-3-[[(6S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-yl]sulfanyl]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B10837402.png)

![ethyl N-[4-[[(2S)-2-(imidazol-1-ylmethyl)-2-(4-methoxyphenyl)-1,3-dioxolan-4-yl]methylsulfanyl]phenyl]carbamate](/img/structure/B10837429.png)

![8-[(3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-4-yl]-3-methyl-7-(3-methylbut-2-enyl)-2-methylidene-1-phenacylpurin-6-one](/img/structure/B10837450.png)

![[(1S,24E)-1-hydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-18-yl] 2-(dimethylamino)acetate;methanesulfonic acid](/img/structure/B10837454.png)

![[(2R,3S,4R,5R,6S)-5-[[(2S)-2-acetamido-3-methyl-3-nitrososulfanylbutanoyl]amino]-3,4,6-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B10837455.png)

![[1,5]Thiazocan-(4E)-ylideneamine](/img/structure/B10837456.png)

![18-[7-methoxy-8-methyl-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]quinolin-4-yl]oxy-13-methyl-N-(1-methylcyclopropyl)sulfonyl-2,14-dioxo-3,13,15-triazatricyclo[13.4.0.04,6]nonadec-7-ene-4-carboxamide](/img/structure/B10837457.png)

![(5S)-4-(4-fluorophenyl)-3-[(S)-fluoro-[4-(trifluoromethyl)phenyl]methyl]-2-propan-2-ylspiro[6,8-dihydro-5H-quinoline-7,1'-cyclobutane]-5-ol](/img/structure/B10837466.png)

![(2R,3S)-3-N-[2-(4-acetamidophenyl)ethyl]-2-N-[(2S)-1-(dimethylamino)-1-oxo-3-phenylpropan-2-yl]oxirane-2,3-dicarboxamide](/img/structure/B10837482.png)